molecular formula C7H6N2O3 B147352 3-Nitrobenzamide CAS No. 645-09-0

3-Nitrobenzamide

Cat. No.: B147352
CAS No.: 645-09-0
M. Wt: 166.13 g/mol
InChI Key: KWAYEPXDGHYGRW-UHFFFAOYSA-N
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Description

M-nitrobenzamide is a yellow powder. (NTP, 1992)

Scientific Research Applications

Antiviral Action

3-Nitrobenzamide, specifically its derivative 3-nitrosobenzamide, has been found effective against the human immunodeficiency virus (HIV) in human lymphocytes. It works by interrupting the role of p7NC in accurate proviral DNA synthesis during the infectious phase of the virus life cycle (Rice et al., 1993).

Chemotherapeutic Activity

4-Iodo-3-nitrobenzamide, a prodrug reduced to 4-iodo-3-nitrosobenzamide, has shown promise in killing tumor cells. This compound's tumoricidal action correlates with the reduction of the nitro group to nitroso in tumor cells (Mendeleyev et al., 1995).

DNA Strand-Break Repair and Radiation Sensitization

This compound, due to its ADPRT inhibitory properties, has been shown to sensitize mouse lymphoma cells to radiation and retard DNA strand break repair (George et al., 1986).

Anti-Inflammatory Properties

3-Aminobenzamide, an inhibitor of poly (ADP-ribose) synthetase, demonstrates potent anti-inflammatory effects in a model of acute local inflammation (Cuzzocrea et al., 1998).

Synthesis of Heterocyclic Compounds

This compound derivatives are used in the one-pot synthesis of heterocyclic compounds, such as 2-(het)arylquinazolin-4(3H)-ones, which have potential applications in pharmaceuticals (Romero et al., 2013).

Thermodynamic Properties

Studies on the combustion and thermal analysis of this compound provide insights into its thermodynamic properties, crucial for its use in various scientific applications (Ximello et al., 2014).

Quality Control in Anticonvulsants

This compound derivatives have been synthesized and proposed for further preclinical studies as potential anticonvulsants, with developed methods for quality control (Sych et al., 2018).

Crystal Engineering

This compound and its derivatives play a role in crystal engineering, forming different three-dimensional framework structures, important in the development of new materials (Saha et al., 2005).

Vibrational Spectrum Analysis

Studies on this compound derivatives, such as 2-hydroxy-5-nitrobenzamide, using infrared spectroscopy and molecular dynamics simulation, contribute to understanding the nature of hydrogen bonding (Brela et al., 2012).

Antimycobacterial Activity

Novel nitrobenzamide derivatives have shown considerable in vitro antitubercular activity, opening new directions for antimycobacterial drug development (Wang et al., 2019).

Anti-Tumor Activity

Various 4-substituted-3-nitrobenzamide derivatives have been synthesized and evaluated for their anti-tumor activities, showing potential as therapeutic agents in cancer treatment (Zhu et al., 2014).

Safety and Hazards

3-Nitrobenzamide is stable but combustible. It is incompatible with strong oxidizing agents . It is harmful if swallowed and causes skin and eye irritation .

Future Directions

3-Nitrobenzamide could potentially be used as an anticancer drug . It is a prodrug with anticancer activity that is mediated by mismatch repair defects .

Properties

IUPAC Name

3-nitrobenzamide
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InChI

InChI=1S/C7H6N2O3/c8-7(10)5-2-1-3-6(4-5)9(11)12/h1-4H,(H2,8,10)
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InChI Key

KWAYEPXDGHYGRW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N
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Molecular Formula

C7H6N2O3
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DSSTOX Substance ID

DTXSID5025732
Record name 3-Nitrobenzamide
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Molecular Weight

166.13 g/mol
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Physical Description

M-nitrobenzamide is a yellow powder. (NTP, 1992)
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Boiling Point

590 to 599 °F at 760 mmHg (NTP, 1992)
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)
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CAS No.

645-09-0
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Melting Point

288.9 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

3-nitro-benzoyl chloride was reacted with an aniline, that is 2,6-dimethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-phenylamine, to form a 3-nitro-benzamide, that is 3-nitro-N-[2,6-dimethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-phenyl]-benzamide, and c) the 3-nitro-benzamide, that is 3-nitro-N-[2,6-dimethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-phenyl]-benzamide, was reduced to afford the desired 3-amino-benzamide, that is 3-amino-N-[2,6-dimethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-phenyl]-benzamide. Further 3-amino-benzamides were made, for example, by using a substituted 3-nitro-benzoic acid, such as 2-fluoro-3-nitro-benzoic acid, in step a) and/or a different aniline, such as 2-ethyl-6-methyl-4-(1,2,2,2-tetrafluoro-1-trifluoro-methyl-ethyl)-phenylamine, in step b). Whilst this three step synthesis gives satisfactory results in the laboratory a shorter route to 3-amino-benzamides is required if the carbamate insecticides or bisamide insecticides are to be manufactured on a commercial scale.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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